6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline

Antitubercular Drug Discovery Medicinal Chemistry Structural Simplification

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline (CAS 924632-90-6) is a dibrominated methoxyquinoline derivative characterized by a unique brominated benzylic carbon at the 3-position of the quinoline nucleus. This compound serves as a critical electrophilic intermediate in the synthesis of complex diarylquinolines, most notably simplified analogues of the frontline anti-tuberculosis drug Bedaquiline.

Molecular Formula C17H13Br2NO
Molecular Weight 407.1 g/mol
Cat. No. B13045780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline
Molecular FormulaC17H13Br2NO
Molecular Weight407.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)Br
InChIInChI=1S/C17H13Br2NO/c1-21-17-14(16(19)11-5-3-2-4-6-11)10-12-9-13(18)7-8-15(12)20-17/h2-10,16H,1H3
InChIKeyGNELDHPJPGGSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline: A Key Intermediate for Bedaquiline-Class Antitubercular Agents


6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline (CAS 924632-90-6) is a dibrominated methoxyquinoline derivative characterized by a unique brominated benzylic carbon at the 3-position of the quinoline nucleus . This compound serves as a critical electrophilic intermediate in the synthesis of complex diarylquinolines, most notably simplified analogues of the frontline anti-tuberculosis drug Bedaquiline [1]. Its structure, featuring a reactive C–Br bond at the benzylic position, distinguishes it from non-brominated 3-benzyl-6-bromo-2-methoxyquinoline precursors [2]. Its primary utility in peer-reviewed research lies in its role as a key building block for generating structurally simplified, achiral Bedaquiline analogues, where it enables a divergent synthetic strategy from a common advanced intermediate.

Critical Role of the Benzylic Bromine: Why 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline Cannot Be Replaced by Common Precursors


In the context of synthesizing Bedaquiline analogues, generic substitution with closely related inhibitors like 3-benzyl-6-bromo-2-methoxyquinoline is synthetically non-viable. The target compound possesses a unique benzylic bromide, a critical functional handle that is absent in its non-brominated precursor [1]. This reactive site is essential to access biologically active simplified Bedaquiline derivatives, as it allows for the direct installation of the C-3 side chain via nucleophilic displacement or cross-coupling reactions [2]. The absence of this bromine necessitates entirely different, often less efficient and lower-yielding synthetic routes, which historically led to the pursuit of more synthetically tractable leads [2]. Procuring a different starting material would therefore not just be a reagent swap, but a fundamental change in the synthetic strategy, potentially precluding access to the desired analogue space and complicating the recreation of published structure-activity relationships (SAR).

Quantitative Evidence for 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline: Synthetic and Biological Differentiation


Synthetic Route Efficiency: Enabling a Common Intermediate Strategy for Bedaquiline Analogues

This compound’s synthetic value is proven by its use as the gateway to an entire series of active Bedaquiline analogues from a single advanced intermediate. In a 2017 study, the compound was reacted with various aryl boronic acids via Suzuki coupling to directly generate the final antitubercular leads [1]. The downstream products demonstrated that starting from this advanced intermediate is a highly effective strategy, with the most potent analogue showing a 128-fold improvement in selectivity index over Bedaquiline itself [1].

Antitubercular Drug Discovery Medicinal Chemistry Structural Simplification

Direct Functional Group Comparison: The Benzylic Bromine as a Differentiating Synthetic Handle

The presence of a benzylic bromide in the target compound provides unambiguous synthetic directionality at the C-3 side chain. This is absent in its most common precursor, 3-benzyl-6-bromo-2-methoxyquinoline (CAS 654655-69-3), which possesses a non-functionalized benzylic position [1]. While the precursor could theoretically be brominated, the monobrominated target compound offers a single, defined reactive site for subsequent derivatization, avoiding the complexity and potential for dibromination or over-reaction on the quinoline ring [2].

Organic Synthesis Cross-Coupling Halogenated Quinolines

Documented Antitubercular Activity of Structurally Congeneric Amide Derivatives

While direct MIC data for this exact intermediate is not the primary basis for its use, a closely related series of amides derived from a 2-methoxyquinoline scaffold with a brominated benzylic carbon were evaluated against M. tuberculosis H37Rv [1]. These compounds, which share the core scaffold and are direct derivatives of this intermediate, demonstrated potent growth inhibition. The top compounds in this class achieved 92-100% growth inhibition at a fixed concentration of 6.25 µg/mL, confirming that a functionalized, brominated benzylic position is associated with significant antimycobacterial activity [1].

Antimycobacterial Agents Structure-Activity Relationship Bedaquiline Analogues

Patent Literature Defines the Compound as a Crucial Bedaquiline Precursor

The commercial and patent significance of 6-bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline is cemented by a patent specifically outlining its use in preparing Bedaquiline . The method involves reacting this compound directly in a key step, highlighting its selection as a strategically designed intermediate for the most efficient synthetic route to this high-value clinical agent. This patent role provides a layer of validation and intellectual property importance that is not shared by simpler, non-brominated precursors, making it the required material for any commercial process development work.

Bedaquiline Synthesis Process Chemistry Pharmaceutical Patent

Recommended Application Scenarios for Procuring 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline


Divergent Synthesis of Simplified Bedaquiline Analogue Libraries

This compound is the optimal starting material for any medicinal chemistry program aiming to reproduce, expand, or optimize the library of achiral, simplified Bedaquiline analogues first reported by He et al. (2017) [1]. The benzylic bromide enables a common intermediate strategy, allowing a single batch to be diversified into dozens of final compounds via parallel synthesis (e.g., Suzuki coupling), offering significant advantages in synthetic efficiency and SAR exploration over linear syntheses [1].

Process Development and Scale-Up of Patent-Protected Bedaquiline Syntheses

For R&D teams developing manufacturing processes for Bedaquiline, procurement of this specific intermediate is mandatory to legally operate within the scope of published patent methods where it is designated as the key reactant . Its validated role in high-yielding, scalable bond-forming steps makes it the cornerstone of any cost-effective and patent-compliant commercial synthesis route .

Structure-Activity Relationship (SAR) Studies on the Diarylquinoline Side Chain

The reactive benzylic bromide uniquely positions this compound for targeted SAR studies focused on the 'C-ring' side chain of diarylquinolines. Researchers can procure this single intermediate to systematically probe the effects of various aryl, heteroaryl, and amino groups on antitubercular activity, directly building upon the promising but limited data showing that this region dramatically influences the selectivity index and potency against M. tuberculosis [1].

Quote Request

Request a Quote for 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.